molecular formula C18H17FN4O3 B2515053 N-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1795087-19-2

N-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2515053
CAS No.: 1795087-19-2
M. Wt: 356.357
InChI Key: VUKJYEYJODFYPZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O3 and its molecular weight is 356.357. The purity is usually 95%.
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Scientific Research Applications

Facile Synthesis and Biological Activities of Triazole Derivatives

  • Study Overview : A study focused on the synthesis, characterization, and exploration of the biological profile of triazole derivatives. It demonstrated the compound's moderate enzyme inhibition potential against acetylcholinesterase and α-glucosidase, suggesting potential for Alzheimer's and diabetes treatment. The study emphasizes the role of triazole compounds in medicinal chemistry, particularly in designing potent enzyme inhibitors​​.

π-Hole Tetrel Bonding Interactions in Triazole Derivatives

  • Research Insights : This research reported the synthesis and characterization of triazole derivatives, analyzing their self-assembled structures via π-hole tetrel bonding interactions. It highlights the significance of substituent effects on molecular interactions, influencing the compound's properties and interaction energies. Such insights are crucial for the development of materials with specific molecular recognition capabilities​​.

Analysis of Intermolecular Interactions in Triazole Derivatives

  • Study Findings : Another study synthesized biologically active triazole derivatives, examining their crystal structures and intermolecular interactions. This research contributes to understanding the molecular basis of biological activity and the role of specific intermolecular interactions in defining the structural and functional properties of triazole-based compounds​​.

Synthesis and Properties of Polyamides

  • Material Science Application : Research on the synthesis of polyamides from dimethoxybenzyl and fluorophenyl compounds explores their solubility, thermal stability, and potential for creating flexible, durable materials. Such studies underscore the importance of these compounds in developing new materials with desirable physical and chemical properties​​.

These studies collectively demonstrate the diverse applications of compounds related to N-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide in scientific research. The findings contribute to fields ranging from drug development targeting specific diseases to the creation of materials with advanced features. For detailed exploration and additional insights, readers are encouraged to refer to the provided links.

  • Facile Synthesis, Crystal Structure, DFT Calculation and Biological Activities of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5 (4H)-one (5) (M. Saleem et al., 2018)
  • Relevant π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives: Hirshfeld surface analysis and DFT calculations (Muhammad Naeem Ahmed et al., 2020)
  • Experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles (R. Shukla et al., 2014)
  • Synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol (S. Hsiao et al., 2000)

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-5-(4-fluorophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3/c1-25-14-5-3-4-12(17(14)26-2)10-20-18(24)16-15(21-23-22-16)11-6-8-13(19)9-7-11/h3-9H,10H2,1-2H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKJYEYJODFYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)C2=NNN=C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.